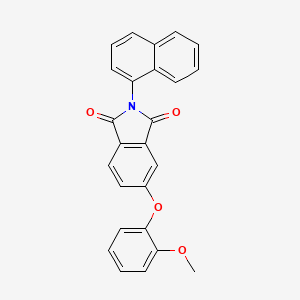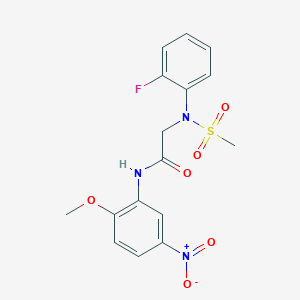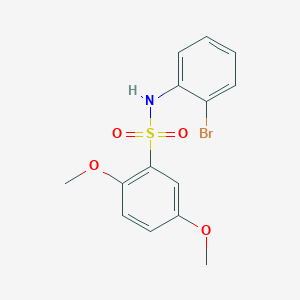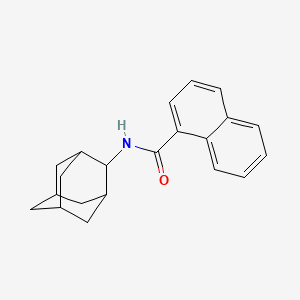![molecular formula C24H24N2O3 B3552188 4-(benzyloxy)-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B3552188.png)
4-(benzyloxy)-N-[2-(4-morpholinyl)phenyl]benzamide
Descripción general
Descripción
4-(benzyloxy)-N-[2-(4-morpholinyl)phenyl]benzamide, commonly known as BMB, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMB is a benzamide derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
BMB has shown potential applications in various fields of scientific research. In cancer research, BMB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BMB has also shown anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, BMB has shown neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of BMB is not fully understood, but studies have shown that it inhibits the activity of various enzymes and signaling pathways involved in the growth and survival of cancer cells. BMB has also been shown to inhibit the activity of inflammatory mediators, such as cytokines and prostaglandins, thereby reducing inflammation. In addition, BMB has been shown to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and physiological effects:
BMB has been shown to have various biochemical and physiological effects. In cancer cells, BMB induces apoptosis by activating caspases and inhibiting the activity of anti-apoptotic proteins. BMB also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In inflammatory cells, BMB inhibits the activity of various enzymes and signaling pathways involved in the inflammatory response. In the brain, BMB modulates the activity of neurotransmitters, leading to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMB has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, BMB also has some limitations, including its complex synthesis process and limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on BMB. One area of research is to further understand the mechanism of action of BMB in cancer cells, inflammatory cells, and the brain. Another area of research is to develop more efficient synthesis methods for BMB. In addition, researchers can explore the potential applications of BMB in other fields of scientific research, such as cardiovascular disease and metabolic disorders.
Conclusion:
In conclusion, BMB is a compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The synthesis of BMB is a complex process, and its mechanism of action is not fully understood. However, BMB has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. There are several future directions for research on BMB, including further understanding its mechanism of action and exploring its potential applications in other fields of scientific research.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c27-24(25-22-8-4-5-9-23(22)26-14-16-28-17-15-26)20-10-12-21(13-11-20)29-18-19-6-2-1-3-7-19/h1-13H,14-18H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTXGSVQGVEXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B3552111.png)

![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3552127.png)
![4-(benzyloxy)-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3552133.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3552144.png)
![2-(3-methylphenoxy)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B3552152.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3552158.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3552163.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-chloro-4-fluorophenyl)butanamide](/img/structure/B3552173.png)

![N-(4-bromo-3-methylphenyl)-2-{[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3552193.png)
